leucascandrolide A congener

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

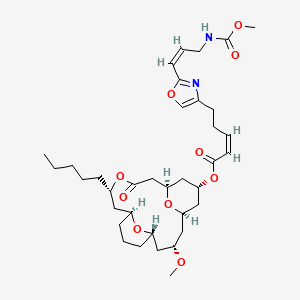

Leucascandrolide A congener is a synthetic macrolide that is an analogue of the marine metabolite leucascandrolide A that exhibits comparable antiproliferative properties. It has a role as an antifungal agent. It is a member of 1,3-oxazoles, a carbamate ester, an enoate ester, a macrolide, an organic heterotricyclic compound, a polycyclic ether and a semisynthetic derivative.

科学研究应用

Medicinal Chemistry

Leucascandrolide A congener has shown promising antitumor and antifungal properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, making it a candidate for developing novel anticancer therapies.

Anticancer Activity

- Mechanism of Action : The compound is believed to interact with cellular mechanisms similar to those of known tubulin-binding agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

- Case Studies :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against KB (human oral epidermoid carcinoma) and P388 (mouse lymphocytic leukemia) cell lines, although specific IC50 values remain undetermined .

- Comparative studies with other marine natural products have shown that leucascandrolide A's structural features contribute to its efficacy, highlighting the importance of its macrolide structure in biological activity .

Antifungal Properties

- The compound has also been noted for its antifungal activity, which could be leveraged in developing treatments for fungal infections. Its efficacy against specific fungal strains remains an area of ongoing research .

Cosmetic Applications

Beyond its medicinal uses, this compound has potential applications in the cosmetic industry due to its bioactive properties.

Skin Care Formulations

- Moisturizing Effects : The compound's unique chemical structure allows it to be incorporated into formulations aimed at enhancing skin hydration and improving overall skin texture.

- Stability and Efficacy : Studies have indicated that formulations containing leucascandrolide A demonstrate stability and non-irritant properties, making them suitable for topical applications .

Synthesis and Development

The synthesis of this compound is a critical aspect of its application. Recent advancements in synthetic methodologies have made it feasible to produce this compound efficiently.

Synthetic Approaches

- Researchers have developed various synthetic pathways to create leucascandrolide A with high stereochemical control. Notably, a convergent synthesis method has been reported that allows access to the compound through spontaneous macrolactolization techniques .

- The formal total synthesis has been achieved in approximately 20 steps from known precursors, showcasing the feasibility of producing this compound for further research and development .

Comparative Analysis of Biological Activities

A summary table comparing this compound with other marine-derived compounds highlights its unique properties:

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing leucascandrolide A congeners, and how can they be methodologically addressed?

Synthesizing leucascandrolide A congeners requires precise control over macrolactonization and stereochemical fidelity. A common approach involves designing simplified analogs (e.g., truncating the polyketide chain) to reduce synthetic complexity while retaining bioactivity. For example, Olesy et al. (2008) developed a congener by replacing the C1–C11 fragment with a benzoyl group, enabling efficient synthesis while preserving binding affinity to mitochondrial complex IV . Key methodologies include modular assembly of fragments via Suzuki-Miyaura coupling and late-stage macrolactonization under Yamaguchi conditions.

Q. How can researchers ensure reliable structural elucidation of leucascandrolide A congeners?

Structural validation relies on tandem spectroscopic techniques:

- NMR : 2D experiments (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.

- X-ray crystallography : Critical for resolving ambiguous NOE correlations in rigid macrocyclic regions.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects minor impurities. Dual-column gas chromatography (GC) coupled with mass spectrometry, as used in PCB congener analysis, can improve reliability by cross-verifying retention indices .

Q. What experimental frameworks are recommended for preliminary bioactivity screening of leucascandrolide A congeners?

Prioritize target-directed assays based on the parent compound’s mechanism. For leucascandrolide A (a mitochondrial complex IV inhibitor), use:

- Oxygen consumption rate (OCR) assays in cancer cell lines (e.g., HCT-116) to assess mitochondrial dysfunction.

- Competitive binding studies with radiolabeled leucascandrolide A to quantify congener affinity. Include positive controls (e.g., parent compound) and validate hits via dose-response curves (IC50 determination).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between leucascandrolide A congeners and their parent compound?

Discrepancies often arise from subtle structural modifications altering target engagement. For example, replacing the C18 methyl group with a hydroxyl may disrupt hydrophobic interactions with complex IV. To address this:

- Perform molecular dynamics simulations to map binding pocket interactions.

- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.

- Validate findings with site-directed mutagenesis of suspected critical residues in the target protein .

Q. What strategies optimize congener-specific analysis in complex biological matrices?

Adopt PCB congener analysis principles:

- Dual-column GC-MS/MS : Reduces false positives by comparing retention times on non-polar (DB-5) and polar (DB-17) columns .

- High-resolution LC-MS : Resolves isobaric congeners using UPLC with sub-2µm particles and Q-TOF detection.

- Quality assurance (QA) protocols : Include blanks, spikes, and inter-laboratory calibrations to mitigate matrix effects and instrumental drift .

Q. How can researchers evaluate the structure-activity relationship (SAR) of leucascandrolide A congeners systematically?

Implement a multi-parametric SAR workflow :

- Synthetic library design : Vary substituents at C3, C7, and C18 to probe steric/electronic effects.

- In vitro profiling : Test cytotoxicity (MTT assay), mitochondrial inhibition, and selectivity against non-cancerous cells (e.g., HEK-293).

- Computational modeling : Use density functional theory (DFT) to calculate HOMO/LUMO energies and predict redox activity, as demonstrated in metal-congener studies .

Q. What methodologies address inter-laboratory variability in congener bioactivity data?

Standardize protocols via:

- Reference materials : Distribute characterized congeners for cross-lab validation.

- Harmonized assays : Adopt NIH/OHAT guidelines for endpoint quantification (e.g., ATP depletion thresholds) .

- Data normalization : Report activities relative to internal controls (e.g., % inhibition vs. rotenone).

Q. How can computational tools predict the biological relevance of untested leucascandrolide A congeners?

Leverage cheminformatics pipelines :

- Pharmacophore modeling : Align active congeners to identify essential motifs (e.g., the C12–C14 diene for membrane penetration).

- Machine learning (ML) : Train models on existing bioactivity data (IC50, logP, PSA) to prioritize synthesis targets.

- Molecular docking : Screen virtual libraries against cryo-EM structures of mitochondrial complex IV .

Q. Methodological Considerations for Data Interpretation

- Congener-specific QA/QC : Apply lessons from PCB research, where dual-column GC and rigorous data review minimize false positives .

- Meta-analysis frameworks : Use OHAT/GRADE criteria to assess evidence strength across studies, particularly for conflicting toxicity profiles .

- Dynamic SAR models : Incorporate time-resolved data (e.g., kinetic solubility, metabolic stability) to refine activity predictions .

属性

分子式 |

C36H54N2O10 |

|---|---|

分子量 |

674.8 g/mol |

IUPAC 名称 |

[(1S,3R,5R,7R,9R,13S,15S)-3-methoxy-11-oxo-13-pentyl-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate |

InChI |

InChI=1S/C36H54N2O10/c1-4-5-6-12-28-18-26-13-9-14-27(45-26)19-29(42-2)20-30-21-31(22-32(46-30)23-35(40)47-28)48-34(39)16-8-7-11-25-24-44-33(38-25)15-10-17-37-36(41)43-3/h8,10,15-16,24,26-32H,4-7,9,11-14,17-23H2,1-3H3,(H,37,41)/b15-10-,16-8-/t26-,27-,28-,29+,30+,31+,32+/m0/s1 |

InChI 键 |

OHDYRIXQCGVPSA-HTNAZZBXSA-N |

手性 SMILES |

CCCCC[C@H]1C[C@@H]2CCC[C@H](O2)C[C@H](C[C@@H]3C[C@H](C[C@@H](O3)CC(=O)O1)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)OC |

规范 SMILES |

CCCCCC1CC2CCCC(O2)CC(CC3CC(CC(O3)CC(=O)O1)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。